2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile
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Overview
Description
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol It is known for its unique structure, which includes a thiolane ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile typically involves the reaction of thiolane derivatives with acetonitrile under specific conditions. One common method includes the use of a thiolane precursor, which is oxidized to form the 1-oxo-1lambda6-thiolan-1-ylidene intermediate. This intermediate then reacts with acetonitrile to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile involves its interaction with molecular targets through its reactive functional groups. The thiolane ring and acetonitrile group can form covalent bonds with nucleophiles, leading to various biochemical and chemical pathways. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]propionitrile
- 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]butyronitrile
- 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]pentanenitrile
Uniqueness
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the acetonitrile group and the thiolane ring allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
2-[(1-oxothiolan-1-ylidene)amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAALXWRQCXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NCC#N)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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